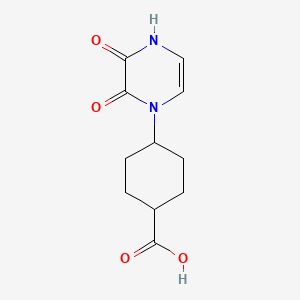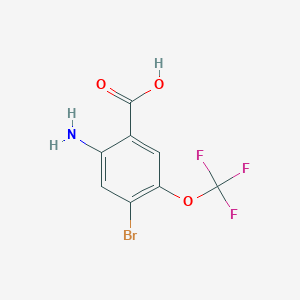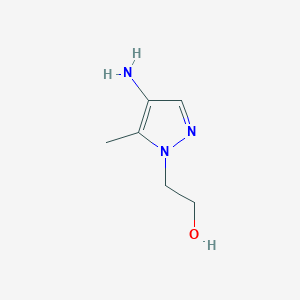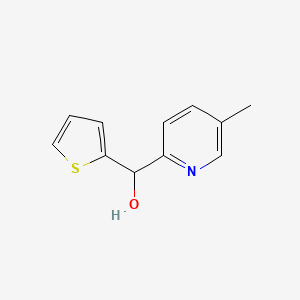![molecular formula C14H16N4O B13085595 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide CAS No. 1956378-87-2](/img/structure/B13085595.png)
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is a complex organic compound that belongs to the class of pyrrolopyrazines
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . This reaction involves the coupling of boron reagents with halogenated pyrrolopyrazine intermediates in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and reduce costs. This can include the use of continuous flow reactors for better control of reaction conditions and the use of more efficient catalysts to minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The cyclopropyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It can be used in the development of new materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide involves its interaction with specific molecular targets. For instance, it may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazinamide: A related compound used as an antitubercular agent.
3-Phenoxypyrazine-2-carboxamide: Known for its activity as a TGR5 agonist.
Uniqueness
2-Cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide is unique due to its specific structural features, such as the presence of cyclopropyl groups and the pyrrolopyrazine core, which confer distinct chemical and biological properties.
Propriétés
Numéro CAS |
1956378-87-2 |
|---|---|
Formule moléculaire |
C14H16N4O |
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-cyclopropyl-N-(cyclopropylmethyl)-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide |
InChI |
InChI=1S/C14H16N4O/c19-14(17-5-8-1-2-8)10-6-15-13-12(10)18-11(7-16-13)9-3-4-9/h6-9H,1-5H2,(H,15,16)(H,17,19) |
Clé InChI |
RRWVJJWHDINICO-UHFFFAOYSA-N |
SMILES canonique |
C1CC1CNC(=O)C2=CNC3=NC=C(N=C23)C4CC4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-amino-N-[[(2S)-1-methylpiperidin-2-yl]methyl]-N-propan-2-ylpropanamide](/img/structure/B13085519.png)





![7-(Thiophen-3-yl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B13085550.png)

![4-(Chloromethyl)-2-(2-{[4-(propan-2-yl)phenyl]methylidene}hydrazin-1-yl)-1,3-thiazole](/img/structure/B13085567.png)
![4-[(2-Methylbutan-2-yl)oxy]aniline](/img/structure/B13085577.png)


